molecular formula C16H13F4NO3 B5758440 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B5758440
M. Wt: 343.27 g/mol
InChI Key: VRBACWBFWCATJH-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as FTB or FTB-1, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. FTB belongs to the class of phenylalkylamines and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been proposed that N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide inhibits the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity for certain targets. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One direction is to investigate the potential of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a therapeutic agent for various inflammatory and pain-related conditions. Another direction is to explore the molecular targets and pathways involved in the anti-cancer effects of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of more stable and water-soluble analogs of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a white solid with a high purity.

Scientific Research Applications

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-10-3-4-14(17)13(7-10)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBACWBFWCATJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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